DL-threo-PDMP hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

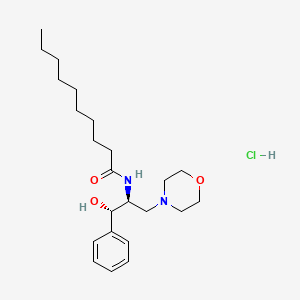

C23H39ClN2O3 |

|---|---|

Molekulargewicht |

427.0 g/mol |

IUPAC-Name |

N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride |

InChI |

InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m0./s1 |

InChI-Schlüssel |

HVJHJOYQTSEKPK-IUQUCOCYSA-N |

Isomerische SMILES |

CCCCCCCCCC(=O)N[C@@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O.Cl |

Kanonische SMILES |

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Action of DL-threo-PDMP Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PDMP HCl) is a synthetic ceramide analog that serves as a potent and widely utilized pharmacological tool in lipid research. Its primary and most well-characterized mechanism of action is the competitive inhibition of UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase, GCS), a pivotal enzyme in the biosynthesis of most glycosphingolipids. By blocking the initial step of this pathway, DL-threo-PDMP leads to a reduction in cellular levels of glucosylceramide and downstream glycosphingolipids, with a concurrent accumulation of its substrate, ceramide. This modulation of sphingolipid metabolism triggers a cascade of cellular events, including cell cycle arrest, apoptosis, and autophagy. Furthermore, emerging evidence indicates that DL-threo-PDMP possesses biological activities independent of GCS inhibition, such as the modulation of γ-secretase activity and alterations in cholesterol homeostasis. This comprehensive guide details the multifaceted mechanism of action of DL-threo-PDMP, presenting key quantitative data, experimental methodologies, and visual representations of the affected signaling pathways to support its application in research and drug development.

Primary Mechanism of Action: Inhibition of Glucosylceramide Synthase

DL-threo-PDMP acts as a competitive inhibitor of glucosylceramide synthase (GCS, EC 2.4.1.80), the enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. This is the committed step in the biosynthesis of a vast array of glycosphingolipids.[1] The inhibitory activity resides primarily in the D-threo-(1R,2R) enantiomer.[2]

Quantitative Inhibition Data

The inhibitory potency of DL-threo-PDMP and its active enantiomer has been quantified in various experimental systems. A summary of these findings is presented below.

| Compound | Parameter | Value | Cell/System | Reference |

| DL-threo-PDMP | % Inhibition | 33% | MDCK cell homogenates | [2] |

| 48% | MDCK cell homogenates | [2] | ||

| IC50 | 2-20 µM | Glucosylceramide synthase activity | [1] | |

| D-threo-PDMP | IC50 | 5 µM | Enzyme assay | [3][4] |

| Ki | 0.7 µM | Mixed competition against ceramide | [4] |

Downstream Consequences of GCS Inhibition

The inhibition of GCS by DL-threo-PDMP leads to two major downstream effects:

-

Depletion of Glycosphingolipids: By blocking the synthesis of glucosylceramide, DL-threo-PDMP effectively reduces the cellular pool of most downstream glycosphingolipids, such as lactosylceramide (B164483) and gangliosides (e.g., GM3).[2][5]

-

Accumulation of Ceramide: As the substrate of GCS, ceramide levels increase within the cell upon enzyme inhibition.[2][6] Ceramide is a bioactive lipid known to be a key signaling molecule in various cellular processes, including apoptosis and cell cycle arrest.

Cellular Signaling Pathways Modulated by DL-threo-PDMP

The perturbation of sphingolipid metabolism by DL-threo-PDMP triggers several interconnected signaling pathways that influence cell fate.

Ceramide-Mediated Apoptosis and ER Stress

The accumulation of ceramide is a central event in the mechanism of DL-threo-PDMP-induced apoptosis. Elevated ceramide levels, particularly palmitoyl-ceramide, contribute to endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER.[7] This leads to the upregulation of C/EBP homologous protein (CHOP), a key marker of ER stress, and subsequent caspase-independent apoptosis.[7]

Caption: Ceramide-mediated apoptosis and ER stress pathway induced by DL-threo-PDMP.

Inhibition of the mTORC1 Signaling Pathway

DL-threo-PDMP has been shown to inhibit the activity of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and proliferation.[8] This inhibition is achieved by inducing the translocation of mTORC1 from the lysosomal surface, where it is activated by Rheb, to the endoplasmic reticulum.[8] This effect appears to be independent of GCS inhibition, as stereoisomers of PDMP that do not inhibit the enzyme also induce this translocation.[8] The inactivation of mTORC1 can lead to the induction of autophagy.

Caption: DL-threo-PDMP-induced translocation and inactivation of mTORC1.

GCS-Independent Mechanisms of Action

Modulation of γ-Secretase Activity

DL-threo-PDMP can modulate the activity of γ-secretase, an intramembrane protease complex involved in the processing of the amyloid precursor protein (APP).[2] This modulation leads to an increase in the production of amyloid-β (Aβ) peptides, specifically Aβ42 and Aβ39.[2] This effect is independent of ceramide metabolism.[2] The precise mechanism by which DL-threo-PDMP interacts with γ-secretase is an area of ongoing investigation.

Caption: Modulation of γ-secretase activity by DL-threo-PDMP.

Alteration of Cholesterol Homeostasis

The D-threo enantiomer of PDMP has been shown to alter cellular cholesterol homeostasis independently of its effects on glycosphingolipid synthesis.[9] It inhibits the degradation of low-density lipoprotein (LDL) and causes the accumulation of both free cholesterol and cholesterol esters in late endosomes/lysosomes.[9] This leads to a reduction in cell surface cholesterol.[9]

Experimental Protocols

Inhibition of Glucosylceramide Synthase in Cultured Cells

This protocol describes the use of DL-threo-PDMP to inhibit GCS in a cell culture setting, followed by lipid extraction for analysis.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

DL-threo-PDMP hydrochloride stock solution (e.g., 4 mM in a suitable solvent, stable at 4°C)[4]

-

Phosphate-buffered saline (PBS)

-

Chloroform

-

Methanol

Procedure:

-

Cell Seeding: Plate cells at a desired density in appropriate culture vessels (e.g., 5 x 10^6 cells per 15-cm diameter dish).[4] Allow cells to adhere overnight.

-

Inhibitor Treatment: The following day, replace the culture medium with fresh medium containing DL-threo-PDMP at a final concentration typically ranging from 5 to 20 µM, depending on the cell type and duration of treatment.[4] A vehicle control (solvent only) should be run in parallel.

-

Incubation: Culture the cells for the desired period (e.g., 1 to 6 days).[4]

-

Cell Harvesting: Wash the cells with PBS and then harvest them by scraping.

-

Lipid Extraction:

-

Lipid Analysis: The dried lipid extract can be further processed and analyzed by techniques such as thin-layer chromatography (TLC) to quantify the levels of glucosylceramide, ceramide, and other sphingolipids.

Caption: Experimental workflow for GCS inhibition and lipid analysis.

Conclusion

This compound is a multifaceted pharmacological agent with a well-defined primary mechanism of action as a competitive inhibitor of glucosylceramide synthase. This activity leads to significant alterations in cellular sphingolipid composition, triggering downstream signaling events that culminate in apoptosis, cell cycle arrest, and autophagy. Additionally, its GCS-independent effects on γ-secretase and cholesterol metabolism highlight the complexity of its biological activities. A thorough understanding of these mechanisms is crucial for the accurate interpretation of experimental results and for leveraging DL-threo-PDMP as a tool in both basic research and the development of therapeutic strategies targeting sphingolipid-related pathways.

References

- 1. apexbt.com [apexbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. (+)-D-threo-PDMP (hydrochloride) | TargetMol [targetmol.com]

- 4. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Effects of D-threo-PDMP, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PDMP, a ceramide analogue, acts as an inhibitor of mTORC1 by inducing its translocation from lysosome to endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of DL-threo-PDMP Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PDMP HCl) is a synthetic ceramide analog that has emerged as a critical tool in the study of glycosphingolipid metabolism and its role in cellular processes. As a potent and competitive inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the synthesis of most glycosphingolipids, DL-threo-PDMP has been instrumental in elucidating the downstream effects of ceramide accumulation, including the induction of endoplasmic reticulum (ER) stress, autophagy, and apoptosis.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental protocols related to DL-threo-PDMP hydrochloride, tailored for researchers and professionals in the field of drug development.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 80938-69-8 | |

| Molecular Formula | C₂₃H₃₈N₂O₃ · HCl | [2] |

| Molecular Weight | 427.02 g/mol | [2] |

| Appearance | White to off-white solid | |

| Purity | ≥98% (HPLC) | |

| Solubility | Water (50 mg/mL), Ethanol, DMSO | [2][3] |

| Storage | -20°C |

Biological Activity of DL-threo-PDMP and its Isomers

| Compound | Target | Assay | IC₅₀ / Effect | Reference |

| DL-threo-PDMP | Glucosylceramide Synthase | Enzyme Assay | Inhibition | |

| D-threo-PDMP | Glucosylceramide Synthase | Enzyme Assay | IC₅₀: 0.7 µM (uncompetitive vs. UDP-glucose, mixed vs. ceramide) | [4] |

| D-threo-PDMP | Glucosylceramide Synthase | Cell-based (B16 Melanoma) | 50% inhibition at 5 µM | [5] |

| L-threo-PDMP | Glucosylceramide & Lactosylceramide (B164483) Synthases | Cell-based (Human Kidney) | Stimulatory effect | [6] |

| DL-threo-PDMP | Glucosylceramide Synthase | Cell homogenates (MDCK) | 33% inhibition at 5 µM, 48% inhibition at 10 µM | [7] |

| D-threo-PDMP | Neurite Outgrowth | Cell-based (Rat Explants) | Dose-dependent inhibition (5-20 µM) | [4] |

| D-threo-PDMP | Cell Adhesion | Cell-based (B16 Melanoma) | Inhibition at 10-25 µM | [5] |

| DL-threo-PDMP | Apoptosis Induction | Cell-based (A549) | Caspase-independent apoptosis | [1] |

| DL-threo-PDMP | Autophagy Induction | Cell-based (A549) | Increased LC3B-II and decreased p62 expression | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the methods originally described by Vunnam and Radin, and later refined by Inokuchi and Radin for the separation of its stereoisomers.[4] The following protocol outlines a general procedure for the synthesis of the racemic DL-threo mixture.

Materials:

-

DL-threo-1-phenyl-2-amino-1,3-propanediol

-

Decanoyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Thionyl chloride (SOCl₂)

-

Morpholine

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol (B130326)

Procedure:

-

N-acylation: Dissolve DL-threo-1-phenyl-2-amino-1,3-propanediol in DCM and cool to 0°C. Add triethylamine, followed by the dropwise addition of decanoyl chloride. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Wash the reaction mixture sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain DL-threo-1-phenyl-2-decanoylamino-1,3-propanediol.

-

Chlorination: Dissolve the product from the previous step in DCM and cool to 0°C. Slowly add thionyl chloride and stir at room temperature for several hours. Remove the solvent under reduced pressure.

-

Morpholine substitution: Dissolve the resulting crude chloro derivative in an appropriate solvent and add morpholine. Heat the reaction mixture to drive the substitution reaction to completion.

-

Purification and Salt Formation: Purify the crude product by column chromatography. Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in diethyl ether or isopropanol to precipitate the hydrochloride salt.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Glucosylceramide Synthase (GCS) Activity Assay

This protocol is adapted from methodologies used to assess the inhibitory effect of PDMP on GCS activity.

Materials:

-

Cell lysates or purified GCS enzyme

-

Ceramide substrate (e.g., NBD-C6-ceramide)

-

UDP-glucose

-

This compound (as inhibitor)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Thin Layer Chromatography (TLC) plates

-

TLC developing solvent (e.g., chloroform/methanol/water mixture)

-

Fluorescence imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, cell lysate or purified GCS, and the desired concentration of this compound. Pre-incubate for a short period at 37°C.

-

Initiation: Start the reaction by adding the ceramide substrate and UDP-glucose.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

Termination: Stop the reaction by adding a chloroform/methanol mixture.

-

Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system to separate the product (glucosylceramide) from the substrate (ceramide).

-

Detection and Quantification: Visualize the fluorescently labeled lipids on the TLC plate using a fluorescence imaging system. Quantify the spot intensities to determine the GCS activity and the extent of inhibition by DL-threo-PDMP.

Assessment of Autophagy via Western Blotting for LC3-II and p62

This protocol describes the detection of autophagy induction by monitoring the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1.[1][8]

Materials:

-

Cultured cells (e.g., A549, HeLa)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control. To monitor autophagic flux, a set of cells can be co-treated with a lysosomal inhibitor like bafilomycin A1 or chloroquine (B1663885) for the last few hours of the experiment.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against LC3B, p62, and a loading control overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy.

Measurement of Apoptosis by Caspase-3/7 Activity Assay

This protocol outlines a method to quantify apoptosis by measuring the activity of executioner caspases 3 and 7.

Materials:

-

Cultured cells

-

This compound

-

Caspase-3/7 activity assay kit (containing a luminogenic or fluorogenic substrate)

-

Microplate reader (luminometer or fluorometer)

Procedure:

-

Cell Plating and Treatment: Seed cells in a multi-well plate and treat with this compound at various concentrations for a desired duration. Include appropriate controls.

-

Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate in a buffer.

-

Cell Lysis and Substrate Incubation: Add the caspase-3/7 reagent directly to the cell culture wells. The reagent contains a cell-permeable substrate and components to lyse the cells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

-

Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is directly proportional to the caspase-3/7 activity.

-

Data Analysis: Normalize the signal to the number of cells or a viability marker if performing a multiplexed assay. An increased signal in treated cells compared to controls indicates apoptosis induction.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Caption: Signaling pathway affected by DL-threo-PDMP.

Caption: Experimental workflow for autophagy assessment.

References

- 1. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (±)-苏-1-苯基-2-癸酰氨基-3-吗啉-1-丙醇 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 3. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, inhibitor of murine glucocerebroside synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2012080834A1 - Low-temperature synthesis of methylphenidate hydrochloride - Google Patents [patents.google.com]

- 6. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessing Autophagic Flux by Measuring LC3, p62, and LAMP1 Co-localization Using Multispectral Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Stereoisomers of PDMP: A Technical Guide to Their Contrasting Biological Activities

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

D-threo-1-phenyl-2-decanoylamino-3-morpholinopropanol (PDMP) is a widely utilized synthetic ceramide analog that serves as a powerful tool in the study of glycosphingolipid (GSL) metabolism and function. The biological activity of PDMP is highly dependent on its stereochemistry, with its four stereoisomers exhibiting distinct and often opposing effects on cellular processes. This technical guide provides a comprehensive overview of the stereoisomers of PDMP, focusing on their differential biological activities, the underlying signaling pathways, and the experimental methodologies used for their characterization. Quantitative data are summarized for comparative analysis, and key experimental protocols are detailed to facilitate research and development.

Introduction to PDMP and Stereoisomerism

PDMP possesses two chiral centers, giving rise to four stereoisomers: D-threo, L-threo, D-erythro, and L-erythro. The threo and erythro diastereomers differ in the relative configuration of the hydroxyl and amino groups. Within each diastereomeric pair, the D and L enantiomers are non-superimposable mirror images. This stereochemical diversity is the basis for the remarkable differences in their biological effects, a crucial consideration in drug design and development where the specific three-dimensional arrangement of a molecule dictates its interaction with biological targets.[1][2][3]

Biological Activity of PDMP Stereoisomers

The primary biological target of PDMP is glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of most glycosphingolipids. The stereoisomers of PDMP interact with GCS and other enzymes in the GSL pathway with marked differences in activity.

D-threo-PDMP: The Inhibitor

The D-threo isomer of PDMP is a potent and well-characterized inhibitor of glucosylceramide synthase.[4] By blocking the transfer of glucose to ceramide, D-threo-PDMP effectively depletes the cellular levels of glucosylceramide and downstream GSLs, including lactosylceramide (B164483) and gangliosides.[5] This inhibitory activity has made D-threo-PDMP an invaluable tool for elucidating the roles of GSLs in various cellular processes.

Beyond its primary effect on GCS, D-threo-PDMP has been shown to induce lysosomal lipid accumulation and subsequent inactivation of the mTOR signaling pathway.[6] It also impacts cellular cholesterol homeostasis.[6] In some neuronal models, D-threo-PDMP has been observed to inhibit neurite outgrowth, a process influenced by ganglioside levels.[7]

L-threo-PDMP: The Stimulator

In stark contrast to its D-enantiomer, L-threo-PDMP acts as a stimulator of glycosphingolipid biosynthesis.[5] Instead of inhibiting GCS, it leads to an increase in the cellular levels of glucosylceramide, lactosylceramide, and various gangliosides.[5] The precise mechanism of this stimulation is not fully elucidated but is thought to involve the upregulation of several glycosyltransferases. This stimulatory effect has been linked to the promotion of neurite outgrowth in certain neuronal cell cultures.[8]

Erythro Isomers

The erythro isomers of PDMP generally exhibit much weaker biological activity compared to the threo isomers. Both DL-erythro and DL-threo PDMP have been reported to weakly inhibit brain galactosylceramide synthetase.[4]

Quantitative Biological Data

The following table summarizes the available quantitative data on the biological activity of PDMP stereoisomers.

| Stereoisomer | Target Enzyme/Process | Activity | Value | Cell/System Type | Reference(s) |

| D-threo-PDMP | Glucosylceramide Synthase (GCS) | Inhibition (Kᵢ) | 0.7 µM | Murine liver | [4] |

| L-threo-PDMP | Glycosphingolipid Biosynthesis | Stimulation | Not Applicable | B16 Melanoma Cells | [5] |

| DL-erythro-PDMP | Galactosylceramide Synthetase | Weak Inhibition | Not specified | Brain | [4] |

| DL-threo-PDMP | Galactosylceramide Synthetase | Weak Inhibition | Not specified | Brain | [4] |

Signaling Pathways Modulated by PDMP Stereoisomers

The opposing effects of D-threo and L-threo-PDMP stem from their differential modulation of the glycosphingolipid biosynthesis pathway.

D-threo-PDMP: Inhibition of Glycosphingolipid Synthesis and Downstream Effects

D-threo-PDMP directly inhibits Glucosylceramide Synthase (GCS), leading to a buildup of its substrate, ceramide, and a depletion of glucosylceramide and all subsequent glycosphingolipids. This disruption in lipid metabolism has further consequences, including the inactivation of the mTOR pathway, a central regulator of cell growth and metabolism.

Inhibitory pathway of D-threo-PDMP.

L-threo-PDMP: Stimulation of Glycosphingolipid Synthesis

L-threo-PDMP promotes the synthesis of glycosphingolipids. While the exact mechanism is still under investigation, it is known to increase the activity of several glycosyltransferases, leading to higher levels of various GSLs.

Stimulatory pathway of L-threo-PDMP.

Experimental Protocols

General Synthesis of (±)-threo-PDMP

A common route for the synthesis of the racemic threo-PDMP is described below. The erythro isomer can also be synthesized through modifications of this general procedure.

Materials:

-

(±)-threo-1-phenyl-2-amino-1,3-propanediol

-

Decanoyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Sodium periodate (B1199274)

-

Sodium borohydride (B1222165)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

N-acylation: Dissolve (±)-threo-1-phenyl-2-amino-1,3-propanediol in DCM and cool to 0°C. Add triethylamine, followed by the dropwise addition of decanoyl chloride. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Oxidative cleavage: Dissolve the N-acylated product in methanol and treat with a solution of sodium periodate in water. Stir for 1-2 hours at room temperature.

-

Reduction: Cool the reaction mixture to 0°C and add sodium borohydride in small portions. Stir for 1 hour.

-

Reductive amination: Add morpholine to the reaction mixture and stir for 30 minutes. Then, add sodium borohydride and continue stirring overnight at room temperature.

-

Final work-up and purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to yield (±)-threo-PDMP.

Chiral Separation of PDMP Stereoisomers by HPLC

The separation of the threo and erythro diastereomers, and subsequently the D and L enantiomers, can be achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP).

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel OD or Chiralpak AD)

Mobile Phase:

-

A mixture of hexane (B92381) and isopropanol (B130326) is commonly used for normal-phase separation. The exact ratio should be optimized for the specific column and isomers being separated. A typical starting point is 90:10 (hexane:isopropanol).

General Procedure:

-

Dissolve the mixture of PDMP isomers in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Elute with the chosen mobile phase at a constant flow rate.

-

Monitor the elution profile using a UV detector (e.g., at 254 nm).

-

The different stereoisomers will have distinct retention times, allowing for their separation and collection. The elution order will depend on the specific chiral stationary phase and mobile phase conditions.

Workflow for chiral HPLC separation of PDMP.

Structure-Activity Relationship (SAR)

The SAR of PDMP and its analogs highlights the critical importance of the stereochemistry at both chiral centers and the nature of the N-acyl chain.

-

Stereochemistry at C1 and C2: The threo configuration is essential for potent activity at GCS. The D-enantiomer (1S, 2R configuration) is the active inhibitor, while the L-enantiomer (1R, 2S configuration) is a stimulator. The erythro diastereomers are significantly less active.[4]

-

N-Acyl Chain Length: The length of the N-acyl chain influences the potency of both the inhibitory and stimulatory effects. For L-threo-PDMP homologs, acyl chains of C8-C14 have been shown to be effective in stimulating GSL biosynthesis.[5]

-

Phenyl Group and Morpholino Moiety: Modifications to the phenyl ring and the morpholino group can also impact activity, though these have been less extensively studied than the stereochemistry and acyl chain length.

Conclusion

The stereoisomers of PDMP provide a compelling example of how subtle changes in a molecule's three-dimensional structure can lead to profoundly different biological outcomes. D-threo-PDMP remains an indispensable inhibitor for studying the roles of glycosphingolipids, while its enantiomer, L-threo-PDMP, offers a unique tool for investigating the effects of upregulating GSL biosynthesis. A thorough understanding of their distinct activities and the methods for their synthesis and separation is crucial for researchers in glycobiology, neurobiology, and cancer research. Future studies further delineating the molecular mechanisms of L-threo-PDMP's stimulatory action and exploring the therapeutic potential of these stereoisomers are of significant interest.

References

- 1. biomedgrid.com [biomedgrid.com]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. biomedgrid.com [biomedgrid.com]

- 4. Preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, inhibitor of murine glucocerebroside synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulation of glycosphingolipid biosynthesis by L-threo-1-phenyl-2-decanoylamino-1-propanol and its homologs in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Effects of DL-threo-PDMP Hydrochloride on Glycosphingolipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PDMP HCl) is a synthetic ceramide analogue that has been instrumental in elucidating the complex roles of glycosphingolipids (GSLs) in cellular physiology and pathology. As a potent and competitive inhibitor of UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase, GCS), it effectively blocks the primary step in the biosynthesis of most GSLs.[1][2][3] This inhibition leads to a significant depletion of cellular GSLs, which in turn affects a multitude of cellular processes including growth, adhesion, signaling, and membrane organization.[4] Beyond its canonical role as a GCS inhibitor, research has revealed that PDMP exerts broader effects on cellular lipid homeostasis, including the induction of lysosomal lipid accumulation and the modulation of key signaling pathways such as mTOR.[5][6][7] This guide provides a comprehensive technical overview of the mechanism of action of DL-threo-PDMP, its quantitative effects on GSL metabolism, detailed experimental protocols for its use, and visualizations of the key pathways and workflows involved.

The Central Role of Glucosylceramide Synthase in Glycosphingolipid Biosynthesis

Glycosphingolipids are integral components of eukaryotic cell membranes, composed of a hydrophobic ceramide lipid anchor and a hydrophilic glycan headgroup.[8] Their biosynthesis is a stepwise process initiated in the endoplasmic reticulum (ER) and continuing in the Golgi apparatus.[8][9] The foundational step for the vast majority of GSL series (including ganglio-, globo-, and lacto-series) is the transfer of glucose from UDP-glucose to ceramide.[8][10] This reaction is catalyzed by glucosylceramide synthase (GCS, EC 2.4.1.80).[3] The product, glucosylceramide (GlcCer), is then translocated to the lumen of the Golgi, where it serves as the precursor for the synthesis of more complex GSLs through the sequential addition of further sugar moieties.[8][9]

Mechanism of Action of DL-threo-PDMP Hydrochloride

DL-threo-PDMP is a structural analogue of ceramide.[11] Its D-threo enantiomer acts as a potent and competitive inhibitor of GCS by mimicking the natural ceramide substrate.[2][12] By binding to the enzyme, D-threo-PDMP blocks the formation of GlcCer, thereby halting the production of hundreds of downstream GSLs.[1][13]

This inhibitory action is stereospecific. The D-threo isomer is the active inhibitor of GCS, as well as other downstream enzymes like lactosylceramide (B164483) synthase.[12][14] In contrast, the L-threo isomer (L-threo-PDMP) is largely inactive as an inhibitor and, in some cell types, has been shown to have the opposite effect, stimulating GSL biosynthesis.[12][14][15]

The primary consequence of GCS inhibition by D-threo-PDMP is the dose-dependent depletion of GlcCer and all subsequent GSLs.[3][4][14] This can lead to an accumulation of the precursor, ceramide, which is itself a bioactive lipid involved in signaling pathways related to apoptosis and cell cycle arrest.[7][16]

Quantitative Data on PDMP's Effects

The efficacy of PDMP varies between cell types and experimental conditions. The following tables summarize quantitative data from various studies.

Table 1: Inhibition of Glycosphingolipid Content in Cultured Cells

| Cell Line | PDMP Concentration | Duration | Analyte | Percent Reduction vs. Control | Reference |

|---|---|---|---|---|---|

| A431 | 5 µM (D-threo) | 6 days | Total Glycolipids | ~95% | [4] |

| CHO-K1 | 5 µM | - | Glycosphingolipids | ~60% | [17] |

| CHO-K1 | 15 µM | - | Glycosphingolipids | ~80% | [17] |

| HepG2 | 40 µM (D-threo) | - | GM3 Ganglioside | ~78% | [18] |

| Human Keratinocytes | 10 µM (D-threo) | 48 hours | Glucosylceramide | Strong Inhibition |[3] |

Table 2: Effects of PDMP on Enzyme Activity and Cell Proliferation

| Parameter | System | PDMP Concentration | Effect | Reference |

|---|---|---|---|---|

| IC₅₀ | Glucosylceramide Synthase | 2 - 20 µM | 50% inhibition of enzyme activity | [11] |

| Cell Growth | Human Keratinocytes | 1 - 10 µM | Dose-dependent inhibition | [3] |

| Cell Viability | CHO-K1 Cells | 20 µM | ~50% reduction |[17] |

Broader Cellular Effects Beyond GCS Inhibition

While GSL depletion is the primary effect, PDMP also triggers other significant cellular responses, some of which may be independent of GCS inhibition.

-

Lysosomal Lipid Accumulation: PDMP treatment, but not necessarily other GCS inhibitors like NB-DNJ (Miglustat), induces the accumulation of various lipids within lysosomes.[6][7][19] These include sphingolipids (notably ceramide), lysobisphosphatidic acid (LBPA), and cholesterol.[5][6][7] This effect is linked to a defect in the export of lipids from the lysosome.[6]

-

mTOR Inactivation: The accumulation of LBPA in lysosomes has been correlated with the dissociation of the mechanistic target of rapamycin (B549165) (mTOR) complex from the lysosomal surface.[6][7] This leads to mTOR inactivation and the subsequent translocation of its downstream target, transcription factor EB (TFEB), to the nucleus, which promotes lysosomal biogenesis.[5][6]

-

Cholesterol Homeostasis: D-threo-PDMP can alter cellular cholesterol homeostasis independently of GSL synthesis inhibition. It has been shown to inhibit the degradation of low-density lipoprotein (LDL), leading to the accumulation of cholesterol esters in late endosomes and lysosomes.[20]

Experimental Protocols

General Cell Culture and PDMP Treatment

-

Cell Seeding: Plate cells (e.g., HeLa, A431, CHO-K1) in appropriate growth medium and allow them to adhere and reach a desired confluency (typically 50-70%).[21][22]

-

PDMP Preparation: Prepare a stock solution of this compound in a suitable solvent such as ethanol (B145695) or DMSO. Further dilute the stock solution in a complete culture medium to achieve the final desired working concentrations (e.g., 1-50 µM).

-

Treatment: Remove the existing medium from the cell cultures and replace it with the PDMP-containing medium. Culture the cells for the desired period (e.g., 24 hours to 6 days), depending on the experimental endpoint.[4] A vehicle control (medium with the same concentration of solvent used for the PDMP stock) must be run in parallel.

Glycosphingolipid Extraction and Analysis by TLC

This protocol provides a general workflow for the analysis of GSLs.

-

Cell Harvesting: After treatment, wash cells with phosphate-buffered saline (PBS), then detach them using a cell scraper. Pellet the cells by centrifugation.

-

Lipid Extraction: Extract total lipids from the cell pellet using a solvent system such as chloroform:methanol (e.g., 2:1, v/v). Vortex thoroughly and centrifuge to separate the lipid-containing organic phase from the aqueous phase and protein pellet.

-

Purification (Optional): For cleaner GSL profiles, the crude lipid extract can be subjected to a mild alkaline hydrolysis (e.g., with 0.1 M NaOH in methanol) to saponify glycerophospholipids, followed by neutralization and desalting.

-

Thin-Layer Chromatography (TLC):

-

Spot the dried lipid extracts onto a high-performance TLC (HPTLC) plate.

-

Develop the chromatogram in a TLC tank containing a suitable solvent system (e.g., chloroform:methanol:0.25% aqueous CaCl₂).

-

Visualize the separated GSL bands by staining with a reagent like orcinol-sulfuric acid spray followed by heating.[23] GSL standards should be run on the same plate for identification.

-

-

Quantification: Digitize the stained TLC plate using a scanner. Quantify the intensity of the GSL bands using densitometry software.[17] Normalize the GSL content to total protein or cell number.

In Vitro Glucosylceramide Synthase (GCS) Activity Assay

This assay measures the direct effect of PDMP on GCS enzyme activity.[24][25]

-

Enzyme Source Preparation: Prepare a cell homogenate or microsomal fraction from cultured cells or tissue, which will serve as the source of the GCS enzyme. Determine the total protein concentration of the preparation (e.g., using a BCA assay).

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Buffer (e.g., HEPES or Tris-HCl, pH 7.4).

-

Enzyme source (e.g., 50-100 µg of protein).

-

Acceptor Substrate: A fluorescently labeled ceramide, such as N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine (NBD C6-Cer).[26]

-

Inhibitor: Varying concentrations of PDMP or vehicle control.

-

-

Initiation: Start the reaction by adding the donor substrate, UDP-glucose (often radiolabeled, e.g., UDP-[¹⁴C]glucose, for sensitive detection).

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

-

Termination and Extraction: Stop the reaction by adding chloroform:methanol. Extract the lipids as described in section 5.2.

-

Analysis: Separate the product (NBD C6-GlcCer or [¹⁴C]GlcCer) from the unreacted ceramide substrate using TLC or HPLC.[26][27]

-

Quantification: Quantify the amount of product formed using a fluorescence detector (for NBD) or liquid scintillation counting (for ¹⁴C). Enzyme activity is expressed as pmol of product formed per mg of protein per hour.

Conclusion

This compound remains an indispensable pharmacological tool for the study of glycosphingolipid metabolism. Its primary, well-characterized function is the competitive inhibition of glucosylceramide synthase, providing a reliable method for depleting cells of most GSLs. This has enabled researchers to uncover the critical roles of these lipids in diverse cellular functions. Furthermore, the discovery of its broader effects on lysosomal function and mTOR signaling has opened new avenues of investigation, suggesting a more complex mechanism of action than simple GCS inhibition.[6][7] For professionals in drug development, understanding both the on-target and off-target effects of PDMP is crucial for interpreting experimental data and for the design of more specific inhibitors of GSL metabolism for therapeutic applications, such as in cancer or metabolic diseases.[28][29][30][31]

References

- 1. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. DL-threo-PDMP, Hydrochloride PDMP closely resembles the natural sphingolipid substrate of brain glucosyltransferase and acts as a potent and competitive inhibitor of this enzyme. | 80938-69-8 [sigmaaldrich.com]

- 3. Effect of an inhibitor of glucosylceramide synthesis on cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycolipid depletion using a ceramide analogue (PDMP) alters growth, adhesion, and membrane lipid organization in human A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis, function, and therapeutic potential of glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. apexbt.com [apexbt.com]

- 12. Stimulation of glycosphingolipid biosynthesis by L-threo-1-phenyl-2-decanoylamino-1-propanol and its homologs in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation [mdpi.com]

- 20. D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. drugtargetreview.com [drugtargetreview.com]

- 22. Verification and refinement of cellular glycosphingolipid profiles using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. communities.springernature.com [communities.springernature.com]

- 24. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Methods for studying glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Glycosphingolipids in Diabetes, Oxidative Stress, and Cardiovascular Disease: Prevention in Experimental Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Inhibiting glycosphingolipid synthesis improves glycemic control and insulin sensitivity in animal models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of DL-threo-PDMP Hydrochloride on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PDMP HCl) is a widely utilized synthetic ceramide analogue that serves as a potent and competitive inhibitor of glucosylceramide synthase (GCS).[1][2] GCS is a pivotal enzyme in the synthesis of glycosphingolipids (GSLs), a diverse class of lipids involved in numerous cellular processes, including cell growth, differentiation, adhesion, and signaling. By blocking the first committed step in GSL biosynthesis—the transfer of glucose to ceramide—DL-threo-PDMP hydrochloride initiates a cascade of effects on various cellular pathways. This technical guide provides an in-depth overview of the core cellular pathways affected by this compound treatment, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling networks.

Core Cellular Pathways Modulated by this compound

The primary molecular action of this compound is the inhibition of glucosylceramide synthase. This targeted disruption of sphingolipid metabolism leads to two primary consequences: a decrease in the cellular levels of glucosylceramide and its downstream glycosphingolipid derivatives, and an accumulation of the substrate, ceramide.[2][3] This shift in the balance of key lipid signaling molecules triggers a range of cellular responses, including the induction of endoplasmic reticulum (ER) stress, autophagy, and apoptosis, as well as alterations in cholesterol homeostasis and mTOR signaling.

Quantitative Effects of this compound Treatment

The following tables summarize the quantitative data available on the effects of this compound treatment on various cellular parameters.

| Parameter | Cell Line/System | Concentration | Effect | Reference |

| Glucosylceramide Synthase (GCS) Activity | ||||

| IC50 | Not specified | 2 - 20 µM | 50% inhibition of GCS activity | [1] |

| GCS Inhibition | MDCK cell homogenates | 5 µM | 33% inhibition | [2] |

| GCS Inhibition | MDCK cell homogenates | 10 µM | 48% inhibition | [2] |

| Glycosphingolipid Levels | ||||

| Glycolipid Content | Human A431 cells | 5 µM (6 days) | Reduced to ~5% of control levels | [4] |

| Glucosylceramide (GlcCer) Levels | B16 melanoma cells | Not specified | Considerable decrease | |

| Lactosylceramide (LacCer) Levels | B16 melanoma cells | Not specified | Considerable decrease | |

| Ceramide Levels | ||||

| Cellular Ceramide | Not specified | Not specified | Increased | [2] |

| Lysosomal Lipid Accumulation | ||||

| Lysobisphosphatidic acid (LBPA) | HeLa WT cells | 20 µM (2 h) | Initial accumulation observed | [5] |

| Sphingolipid Accumulation | HeLa WT cells | 20 µM (4 h) | Accumulation in lysosomes observed | [5] |

| Cholesterol Accumulation | HeLa WT cells | 20 µM (6 h) | Significant enrichment in lysosomes | [5] |

Key Affected Signaling Pathways

Sphingolipid Metabolism Pathway

The primary effect of this compound is the direct inhibition of glucosylceramide synthase, a key enzyme in the sphingolipid metabolic pathway. This leads to a depletion of downstream glycosphingolipids and an accumulation of the substrate, ceramide.

Ceramide-Induced Apoptosis and Autophagy Pathways

The accumulation of ceramide is a well-established trigger for both apoptosis and autophagy. Ceramide can induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR). Prolonged ER stress can activate pro-apoptotic pathways. Simultaneously, ceramide accumulation and ER stress can initiate autophagy, a cellular process for degrading and recycling cellular components.

Impact on mTOR Signaling and Lysosomal Homeostasis

Recent studies have indicated that this compound treatment can lead to the inactivation of the mechanistic target of rapamycin (B549165) (mTOR), a master regulator of cell growth and metabolism.[6] This effect is linked to the accumulation of lipids within the lysosome, which disrupts lysosomal function and leads to the dissociation of mTOR from the lysosomal surface, thereby inhibiting its activity.

Detailed Experimental Protocols

Glucosylceramide Synthase (GCS) Activity Assay

This assay measures the activity of GCS by quantifying the conversion of a fluorescently labeled ceramide analogue to glucosylceramide.

Materials:

-

Cells or tissue homogenate

-

NBD-C6-ceramide (fluorescent ceramide analogue)

-

UDP-glucose

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Lipid extraction solvents (e.g., chloroform/methanol mixture)

-

High-performance liquid chromatography (HPLC) system with a fluorescence detector

Procedure:

-

Prepare cell lysates or tissue homogenates in assay buffer.

-

Incubate the lysate with NBD-C6-ceramide and UDP-glucose at 37°C for a specified time.

-

Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

-

Separate the lipid extract using HPLC on a silica (B1680970) column.

-

Detect the fluorescent NBD-C6-glucosylceramide product using a fluorescence detector.

-

Quantify the amount of product formed and normalize to the protein concentration of the lysate to determine GCS activity.

Quantification of Cellular Ceramide Levels by HPLC-MS/MS

This method allows for the sensitive and specific quantification of different ceramide species.

Materials:

-

Cell pellets

-

Internal standards (e.g., C17-ceramide)

-

Lipid extraction solvents (chloroform, methanol)

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

-

Harvest and wash cells.

-

Add an internal standard to the cell pellet.

-

Extract total lipids using a chloroform/methanol-based method.

-

Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent.

-

Inject the sample into the HPLC-MS/MS system.

-

Separate different ceramide species using a C18 reverse-phase column.

-

Detect and quantify specific ceramide species using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

Normalize ceramide levels to the amount of starting material (e.g., cell number or protein content).

Assessment of Autophagy by Western Blot for LC3-II and p62

This protocol measures the levels of key autophagy-related proteins, LC3-II (a marker of autophagosome formation) and p62 (an autophagy substrate that is degraded during the process).

Materials:

-

Treated and control cells

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-LC3, anti-p62, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against LC3, p62, and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of LC3-II and p62 to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Harvest cells, including any floating cells from the culture medium.

-

Wash cells with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

-

Treated and control cells

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest and wash cells.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells on ice or at -20°C.

-

Wash the cells to remove the ethanol.

-

Resuspend the cells in PI staining solution containing RNase A to degrade RNA.

-

Incubate at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Quantification of Cellular Cholesterol using Filipin (B1216100) Staining

Filipin is a fluorescent polyene antibiotic that binds specifically to free cholesterol.

Materials:

-

Treated and control cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Filipin staining solution

-

Fluorescence microscope

Procedure:

-

Fix cells with PFA.

-

Wash the cells with PBS.

-

Incubate the cells with the filipin staining solution in the dark.

-

Wash the cells to remove excess filipin.

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope with a UV filter.

-

Quantify the fluorescence intensity to determine the relative levels of free cholesterol.

Conclusion

This compound is a powerful research tool for investigating the roles of glycosphingolipids and ceramides (B1148491) in cellular function. Its primary action as a glucosylceramide synthase inhibitor sets off a chain of events that profoundly impact several interconnected cellular pathways, including sphingolipid metabolism, ER stress, autophagy, apoptosis, cholesterol homeostasis, and mTOR signaling. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the multifaceted effects of this compound treatment, thereby facilitating a deeper understanding of these fundamental cellular processes and their implications in health and disease. Further research is warranted to obtain more granular quantitative data on the dose- and time-dependent effects of this compound on the various signaling nodes within these pathways.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 5. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucosylceramide synthase assay [bio-protocol.org]

An In-Depth Technical Guide to the Off-Target Effects and Secondary Mechanisms of DL-threo-PDMP Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PDMP HCl) is a widely utilized synthetic ceramide analogue. It is primarily recognized as a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2][3] By blocking the conversion of ceramide to glucosylceramide, DL-threo-PDMP has been instrumental in elucidating the roles of glycosphingolipids in various cellular processes. However, a growing body of evidence reveals that its cellular effects are not solely attributable to GCS inhibition. This technical guide provides a comprehensive overview of the off-target effects and secondary mechanisms of DL-threo-PDMP hydrochloride, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Glucosylceramide Synthase Inhibition

DL-threo-PDMP acts as a competitive inhibitor of glucosylceramide synthase, mimicking the natural substrate, ceramide.[1][2][3] This inhibition leads to a reduction in the cellular levels of glucosylceramide and downstream glycosphingolipids.

Off-Target Effects and Secondary Mechanisms

Beyond its primary target, DL-threo-PDMP elicits a range of cellular responses through off-target interactions and secondary mechanisms. These include the induction of endoplasmic reticulum (ER) stress, modulation of autophagy and apoptosis, and alterations in cholesterol homeostasis.

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

Treatment with DL-threo-PDMP has been shown to induce ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. This leads to the activation of the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. Key markers of the UPR, such as the 78 kDa glucose-regulated protein (GRP78, also known as BiP) and the pro-apoptotic transcription factor C/EBP homologous protein (CHOP, also known as GADD153), are upregulated in response to DL-threo-PDMP treatment.[4][5][6][7]

Quantitative Data on ER Stress Induction

| Cell Line | PDMP Concentration | Time Point | Marker | Fold Change/Effect | Reference |

| Thyroid Cancer Cells | Varies | 4-24h | GRP78 | Increased expression in insensitive cell lines | [4] |

| Thyroid Cancer Cells | Varies | 4-24h | CHOP | Dramatic induction in sensitive cell lines | [4] |

| Hippocampal Neurons (in diabetic mice) | N/A (in vivo) | 1-12 weeks | GRP78 | Decreased expression over time | [5] |

| Hippocampal Neurons (in diabetic mice) | N/A (in vivo) | 1-12 weeks | CHOP | Increased expression over time | [5] |

Signaling Pathway: ER Stress and Unfolded Protein Response

Modulation of Autophagy

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates. DL-threo-PDMP treatment has been shown to modulate autophagy, often observed by the accumulation of autophagosomes, which can be visualized by monitoring the localization of microtubule-associated protein 1A/1B-light chain 3 (LC3).

Experimental Workflow: Assessing Autophagy by LC3 Immunofluorescence

Induction of Apoptosis

Prolonged or severe ER stress can lead to apoptosis, or programmed cell death. DL-threo-PDMP has been demonstrated to induce apoptosis, often through a caspase-dependent pathway. A key executioner caspase in this process is caspase-3.

Quantitative Data on Apoptosis Induction

| Cell Line | PDMP Concentration | Time Point | Effect | Reference |

| Human Leukemia (HL-60) | 0.03-10 µM | N/A | No significant toxic effect | [8] |

| Osteosarcoma (U-2 OS) | Varies | N/A | Sensitizes cells to Bortezomib-induced apoptosis | [9] |

Signaling Pathway: Apoptosis

Alteration of Cholesterol Homeostasis

DL-threo-PDMP can impact cellular cholesterol metabolism independently of its effects on glycosphingolipid synthesis. This can lead to changes in the distribution and levels of cholesterol within cellular membranes.

Inhibition of mTOR Signaling

Recent studies have indicated that DL-threo-PDMP treatment can lead to the inactivation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[10] This is observed by the dissociation of mTOR from lysosomes.[10] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.

Quantitative Data on mTOR Inactivation

| Cell Line | PDMP Concentration | Time Point | Effect on mTOR | Reference |

| HeLa | 20 µM | 2 hours | Dissociation from lysosomes | [10] |

| HeLa | 20 µM | 2-22 hours | Progressive decrease in lysosomal colocalization | [10] |

Signaling Pathway: mTOR Signaling

Experimental Protocols

Protocol 1: Glucosylceramide Synthase Activity Assay (Cell-Based)

This protocol is adapted from methods used to assess GCS activity in cultured cells.

Materials:

-

Cultured cells

-

This compound

-

[¹⁴C]Galactose or fluorescently-labeled ceramide analogue

-

Cell lysis buffer (e.g., RIPA buffer)

-

Scintillation fluid and counter (for radiolabeling) or fluorescence plate reader

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Solvents for TLC (e.g., chloroform:methanol:water)

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for the desired time period.

-

Add the labeled substrate ([¹⁴C]Galactose or fluorescent ceramide) to the culture medium and incubate for a specified time to allow for metabolic labeling of glycosphingolipids.

-

Wash the cells with cold PBS to remove unincorporated label.

-

Lyse the cells using a suitable lysis buffer.

-

Extract the lipids from the cell lysate using a chloroform:methanol extraction method.

-

Separate the lipid extract using thin-layer chromatography (TLC).

-

Visualize and quantify the labeled glucosylceramide using autoradiography (for ¹⁴C) or fluorescence imaging.

-

Compare the amount of labeled glucosylceramide in treated cells to untreated controls to determine the inhibitory effect of DL-threo-PDMP.

Protocol 2: Western Blotting for mTOR Signaling Proteins

This protocol outlines the general steps for assessing the phosphorylation status of key mTOR pathway proteins.

Materials:

-

Cultured cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described in Protocol 1.

-

Lyse the cells and determine the protein concentration.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner of apoptosis.[1][11][12][13]

Materials:

-

Cultured cells

-

This compound

-

Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric)

-

Cell lysis buffer

-

96-well plate

-

Plate reader

Procedure:

-

Treat cells with this compound to induce apoptosis.

-

Lyse the cells to release cellular contents, including caspases.

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C to allow the caspase-3 to cleave the substrate.

-

Measure the absorbance (for colorimetric) or fluorescence (for fluorometric) using a plate reader.

-

The signal is proportional to the caspase-3 activity in the sample.

Conclusion

This compound is a valuable research tool for studying glycosphingolipid metabolism. However, it is crucial for researchers to be aware of its off-target effects and secondary mechanisms to accurately interpret experimental results. This guide has provided a comprehensive overview of these effects, including the induction of ER stress, modulation of autophagy and apoptosis, and inhibition of mTOR signaling. The provided quantitative data, experimental protocols, and signaling pathway diagrams serve as a valuable resource for scientists working with this compound. A thorough understanding of the multifaceted actions of DL-threo-PDMP will enable more precise experimental design and data interpretation in the fields of cell biology, pharmacology, and drug development.

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DL-threo-PDMP, Hydrochloride PDMP closely resembles the natural sphingolipid substrate of brain glucosyltransferase and acts as a potent and competitive inhibitor of this enzyme. | 80938-69-8 [sigmaaldrich.com]

- 4. Different induction of GRP78 and CHOP as a predictor of sensitivity to proteasome inhibitors in thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The dynamic changes of endoplasmic reticulum stress pathway markers GRP78 and CHOP in the hippocampus of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Levels of circulating GRP78 and CHOP in endoplasmic reticulum stress pathways in Chinese type 2 diabetic kidney disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. GRP78 inhibition enhances ATF4-induced cell death by the deubiquitination and stabilization of CHOP in human osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. mpbio.com [mpbio.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. content.abcam.com [content.abcam.com]

The Role of DL-threo-PDMP Hydrochloride in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PDMP HCl) is a synthetic ceramide analogue that has become an invaluable tool in various fields of biomedical research. As a potent and competitive inhibitor of glucosylceramide synthase (GCS), the key enzyme in the biosynthesis of most glycosphingolipids (GSLs), DL-threo-PDMP HCl allows for the targeted modulation of GSL metabolism. This technical guide provides an in-depth overview of the research areas where DL-threo-PDMP HCl is utilized, complete with quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Core Research Areas

The primary application of DL-threo-PDMP HCl stems from its ability to inhibit GCS, leading to a reduction in the cellular levels of glucosylceramide and downstream GSLs. This inhibitory action has been exploited in several key research domains:

-

Glycosphingolipid Metabolism: DL-threo-PDMP HCl is fundamental in studies aimed at elucidating the diverse roles of GSLs in cellular processes. By depleting cells of GSLs, researchers can investigate their involvement in cell signaling, membrane structure, and intercellular communication.

-

Cancer Research: The modulation of GSL expression on the surface of cancer cells is a promising therapeutic strategy. DL-threo-PDMP HCl is used to study the impact of GSL depletion on tumor cell proliferation, apoptosis, and metastasis. Furthermore, it has been shown to resensitize drug-resistant cancer cells to conventional chemotherapeutic agents.[1]

-

Neuroscience: GSLs, particularly gangliosides, are crucial for neuronal function, including neurite outgrowth and synapse formation.[2][3] The stereoisomers of threo-PDMP have distinct effects; while the D-threo enantiomer inhibits GCS, the L-threo enantiomer can stimulate ganglioside biosynthesis, making these compounds valuable for studying neurodevelopmental and neurodegenerative processes.[3][4]

-

Lysosomal Storage Disorders: In diseases like Gaucher disease, which are characterized by the accumulation of GSLs, inhibitors of GCS such as DL-threo-PDMP HCl are investigated as a therapeutic approach known as substrate reduction therapy.

-

Cell Biology: The inhibition of GCS by DL-threo-PDMP HCl leads to the accumulation of its substrate, ceramide. This has made it a useful tool for studying ceramide-mediated cellular events, including apoptosis, autophagy, and cell cycle arrest.[5] Recent studies have also implicated DL-threo-PDMP in the regulation of the mTOR signaling pathway and lysosomal function.[6]

Quantitative Data

The efficacy of DL-threo-PDMP HCl as a GCS inhibitor varies depending on the specific isomer and the experimental system. The D-threo isomer is the active component responsible for GCS inhibition.[5]

| Compound | Parameter | Value | System | Reference |

| D-threo-PDMP | IC50 | 5 µM | Glucosylceramide synthase enzyme assay | [7][8] |

| D-threo-PDMP | Ki | 0.7 µM | Mixed competition against ceramide | [8] |

| DL-threo-PDMP | Inhibition | 33% at 5 µM | Glucosylceramide synthase in MDCK cell homogenates | [5] |

| DL-threo-PDMP | Inhibition | 48% at 10 µM | Glucosylceramide synthase in MDCK cell homogenates | [5] |

| DL-threo-PPMP | IC50 | 2 - 20 µM | Glucosylceramide synthase activity | [9] |

Experimental Protocols

Glucosylceramide Synthase (GCS) Activity Assay

This protocol is adapted from methodologies used to assess the inhibitory activity of compounds like DL-threo-PDMP HCl on GCS.

Materials:

-

Cell lysate or purified GCS enzyme

-

DL-threo-PDMP hydrochloride

-

NBD-C6-ceramide (fluorescent substrate)

-

UDP-glucose

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

High-Performance Thin-Layer Chromatography (HPTLC) plates (silica gel 60)

-

HPTLC developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

-

Fluorescence imager

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing assay buffer, UDP-glucose, and the desired concentration of DL-threo-PDMP HCl (or vehicle control).

-

Add the cell lysate or purified GCS enzyme to the reaction mixture and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding NBD-C6-ceramide.

-

Incubate the reaction for 1-2 hours at 37°C.

-

Stop the reaction by adding a chloroform:methanol (2:1, v/v) mixture to extract the lipids.

-

Vortex the tubes and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Spot the extracted lipids onto an HPTLC plate.

-

Develop the plate in the HPTLC developing solvent.

-

Air dry the plate and visualize the fluorescent spots corresponding to the substrate (NBD-C6-ceramide) and the product (NBD-C6-glucosylceramide) using a fluorescence imager.

-

Quantify the spot intensities to determine the percentage of GCS inhibition.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of DL-threo-PDMP HCl on cultured cells.

Materials:

-

96-well cell culture plates

-

Cultured cells of interest

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of DL-threo-PDMP HCl and a vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[10][11]

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][12]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Analysis of Glycosphingolipids by HPLC

This protocol provides a general workflow for the extraction and analysis of GSLs from cells treated with DL-threo-PDMP HCl.

Materials:

-

Cultured cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

Chloroform

-

Methanol

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometer)

-

Silica (B1680970) gel column

Procedure:

-

Culture cells in the presence or absence of DL-threo-PDMP HCl for the desired duration.

-

Harvest the cells and wash them with PBS.

-

Extract the total lipids from the cell pellet using a mixture of chloroform and methanol (e.g., 2:1 v/v).

-

Separate the GSLs from other lipids using solid-phase extraction on a silica column.

-

Elute the neutral and acidic GSL fractions.

-

Analyze the GSL fractions by HPLC. A gradient of isopropanol (B130326) in hexane/water is commonly used for separation on a silica gel column.[13]

-

Detect and quantify the individual GSL species. Derivatization with reagents like benzoyl chloride can be used to enhance detection by UV absorbance.[13]

Signaling Pathways and Experimental Workflows

Glycosphingolipid Biosynthesis and Inhibition by DL-threo-PDMP

The core mechanism of DL-threo-PDMP HCl is the inhibition of glucosylceramide synthase, which blocks the synthesis of glucosylceramide from ceramide and UDP-glucose. This is the initial and committing step for the synthesis of most GSLs.

Ceramide-Induced Apoptosis Pathway

By inhibiting GCS, DL-threo-PDMP HCl causes the accumulation of its substrate, ceramide. Elevated ceramide levels are known to trigger the intrinsic pathway of apoptosis through the activation of caspases.

Experimental Workflow for Investigating DL-threo-PDMP Effects

This workflow outlines the typical steps a researcher would take to investigate the effects of DL-threo-PDMP HCl on a specific cell line.

References

- 1. researchgate.net [researchgate.net]